molecular formula C9H15N3 B1390940 N2-(sec-Butyl)-2,3-pyridinediamine CAS No. 1040042-71-4

N2-(sec-Butyl)-2,3-pyridinediamine

Cat. No.: B1390940
CAS No.: 1040042-71-4
M. Wt: 165.24 g/mol
InChI Key: XQFFMQOBEOLHPG-UHFFFAOYSA-N
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Description

N2-(sec-Butyl)-2,3-pyridinediamine: is an organic compound that belongs to the class of pyridinediamines It features a pyridine ring substituted with two amino groups at the 2 and 3 positions, and a sec-butyl group attached to the nitrogen atom at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(sec-Butyl)-2,3-pyridinediamine can be achieved through several methods. One common approach involves the reaction of 2,3-diaminopyridine with sec-butyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group at the 2 position attacks the sec-butyl halide, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sec-butyl chloride or bromide, and bases such as sodium hydroxide or potassium carbonate.

Chemical Reactions Analysis

Types of Reactions: N2-(sec-Butyl)-2,3-pyridinediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amino groups to other functional groups.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Derivatives with modified amino groups.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N2-(sec-Butyl)-2,3-pyridinediamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as liquid crystal elastomers.

Mechanism of Action

The mechanism of action of N2-(sec-Butyl)-2,3-pyridinediamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • N2-(sec-Butyl)-2,3-diaminopyridine
  • N2-(tert-Butyl)-2,3-pyridinediamine
  • N2-(iso-Butyl)-2,3-pyridinediamine

Comparison: N2-(sec-Butyl)-2,3-pyridinediamine is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to its analogs

Properties

IUPAC Name

2-N-butan-2-ylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-3-7(2)12-9-8(10)5-4-6-11-9/h4-7H,3,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFFMQOBEOLHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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